molecular formula C15H10BrN3O4 B4220410 3-(5-bromo-2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(5-bromo-2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B4220410
M. Wt: 376.16 g/mol
InChI Key: WSQRIAGGRRELOG-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a complex organic compound characterized by its bromo and nitro functional groups attached to a phenyl ring, and an oxadiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromo-2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is the reaction of 5-bromo-2-methoxybenzoic acid with nitrobenzene under specific conditions to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has shown potential in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.

Industry: It is utilized in the manufacturing of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-(5-bromo-2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets and pathways. The bromo and nitro groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological macromolecules.

Comparison with Similar Compounds

  • 3-(5-bromo-2-methoxyphenyl)propionic acid

  • 5-bromo-2-methoxycinnamic acid

  • 2-propenal, 3-(5-bromo-2-methoxyphenyl)-

Uniqueness: Unlike its similar compounds, 3-(5-bromo-2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole features an oxadiazole ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O4/c1-22-13-7-4-10(16)8-12(13)14-17-15(23-18-14)9-2-5-11(6-3-9)19(20)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQRIAGGRRELOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-bromo-2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
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3-(5-bromo-2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
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3-(5-bromo-2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
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3-(5-bromo-2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 5
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3-(5-bromo-2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 6
3-(5-bromo-2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

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